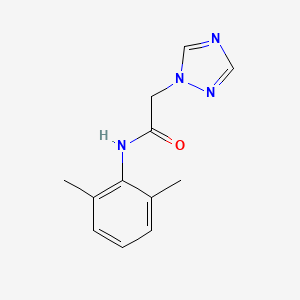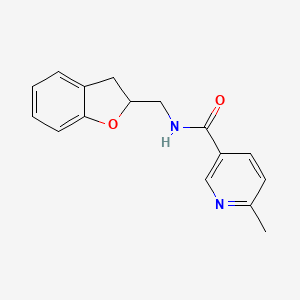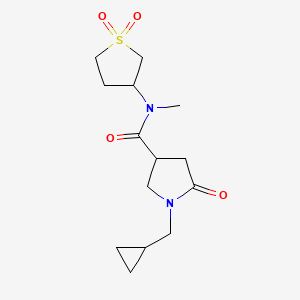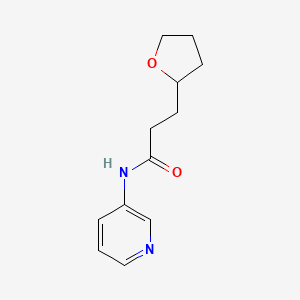
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as DMQX and is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.
Mécanisme D'action
DMQX works by binding to the AMPA receptor and preventing the binding of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors, and by blocking its binding, DMQX effectively inhibits the function of these receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the brain, which can have a range of effects on behavior and cognition. DMQX has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMQX is its selectivity for AMPA receptors. This makes it an ideal tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one of the limitations of DMQX is its potency, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of DMQX in the treatment of various neurological disorders, such as epilepsy and stroke. Additionally, there is interest in using DMQX to study the role of AMPA receptors in various neuropsychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, DMQX is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its selectivity for AMPA receptors makes it an ideal tool for studying the function of these receptors, and its anticonvulsant properties make it a potential treatment for epilepsy. While there are limitations to its use, there are several future directions for research on DMQX that hold promise for advancing our understanding of the brain and its function.
Méthodes De Synthèse
The synthesis of DMQX involves the reaction of 2,6-dimethylaniline with 1,2-dibromo-4-nitrobenzene, followed by reduction of the nitro group to an amino group, and subsequent reaction with ethyl 2-chloroacetate. The resulting compound is then treated with hydrazine hydrate to yield DMQX.
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential use in various scientific research applications. One of its primary uses is in the study of AMPA receptors and their role in synaptic transmission and plasticity in the brain. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-4-3-5-12(2)16(11)20-17(21)13-6-7-14-15(10-13)19-9-8-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLSCCCTIZQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)




![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
